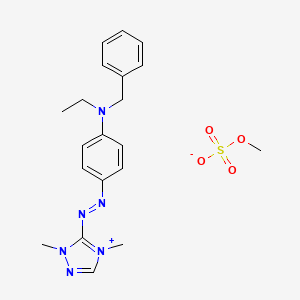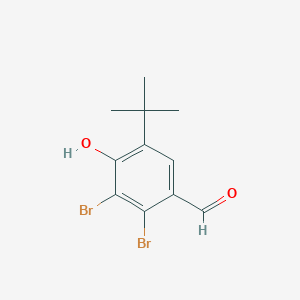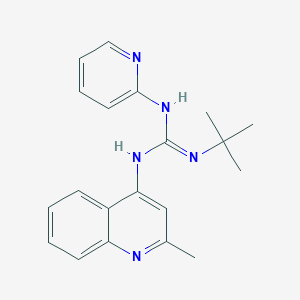
N,2,2-Trimethylpropan-1-imine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,2-Trimethylpropan-1-imine N-oxide is a chemical compound that belongs to the class of amine oxides. These compounds are characterized by the presence of a nitrogen-oxygen coordinate covalent bond. Amine oxides are known for their zwitterionic nature, which means they have both positive and negative charges on adjacent atoms. This unique structure imparts distinct chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-Trimethylpropan-1-imine N-oxide typically involves the oxidation of the corresponding amine. One common method is the use of hydrogen peroxide (H₂O₂) as the oxidizing agent. The reaction proceeds as follows:
- The amine reacts with hydrogen peroxide, forming an intermediate N-hydroxyamine.
- The intermediate is then deprotonated by a strong base, resulting in the formation of the N-oxide .
Industrial Production Methods
In an industrial setting, the oxidation of tertiary amines to N-oxides can be achieved using various oxidizing agents such as sodium percarbonate, titanium silicalite (TS-1) in a packed-bed microreactor, or urea-hydrogen peroxide adduct (UHP). These methods offer high yields and are efficient under mild reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N,2,2-Trimethylpropan-1-imine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various products.
Reduction: It can be reduced back to the corresponding amine.
Substitution: The N-oxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peroxycarboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
The major products formed from these reactions include alkenes (via Cope elimination), hydroxylamines, and substituted amines .
Applications De Recherche Scientifique
N,2,2-Trimethylpropan-1-imine N-oxide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N,2,2-Trimethylpropan-1-imine N-oxide involves its ability to act as a base in intramolecular elimination reactions. When heated, the N-oxide group facilitates the elimination of a hydrogen atom from an adjacent carbon, leading to the formation of an alkene. The molecular targets and pathways involved include the nitrogen-oxygen bond and the adjacent carbon-hydrogen bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylamine N-oxide: Similar in structure but with different reactivity and applications.
Pyridine N-oxide: Another amine oxide with distinct aromatic properties.
Lactam N-oxides: These compounds have a similar N-oxide functional group but are part of a lactam ring.
Uniqueness
N,2,2-Trimethylpropan-1-imine N-oxide is unique due to its specific structure, which allows for efficient Cope elimination reactions. Its zwitterionic nature also imparts distinct solubility and reactivity properties compared to other amine oxides .
Propriétés
Numéro CAS |
66251-86-3 |
|---|---|
Formule moléculaire |
C6H13NO |
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
N,2,2-trimethylpropan-1-imine oxide |
InChI |
InChI=1S/C6H13NO/c1-6(2,3)5-7(4)8/h5H,1-4H3 |
Clé InChI |
XHBCIEMASKBFGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C=[N+](C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


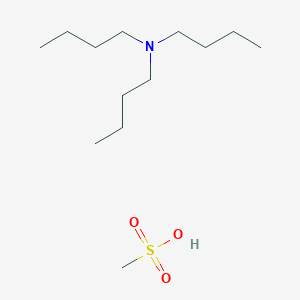
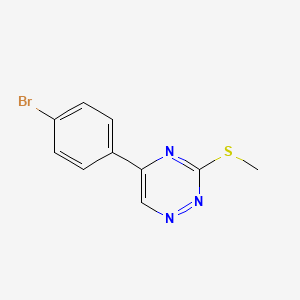

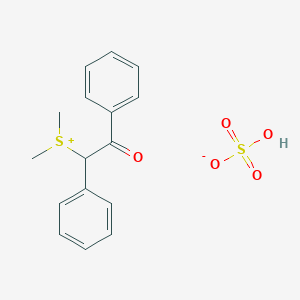
![Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane](/img/structure/B14481597.png)
![1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B14481601.png)


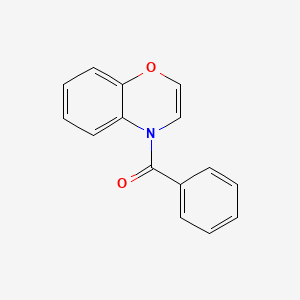
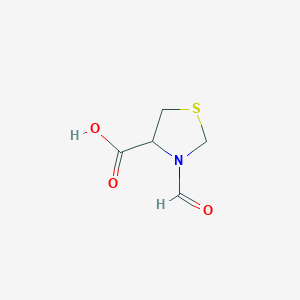
![2-Cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide](/img/structure/B14481625.png)
